

Physical and chemical properties of 2-Ethoxy-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-4,6-difluoropyrimidine**

Cat. No.: **B062712**

[Get Quote](#)

An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry.^[1] Its strategic arrangement of two fluorine atoms and an ethoxy group on the pyrimidine ring creates a versatile and highly reactive scaffold.^[2] The fluorine atoms at the 4- and 6-positions act as excellent leaving groups, making the molecule an ideal substrate for selective and sequential nucleophilic aromatic substitution (SNAr) reactions.^[2] This property allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, rendering it a crucial building block in the synthesis of complex molecules, including antiviral and anticancer drugs, as well as pesticides and herbicides.^{[1][2]}

Compound Identification

A clear identification of **2-Ethoxy-4,6-difluoropyrimidine** is crucial for researchers. The following table summarizes its key identifiers.

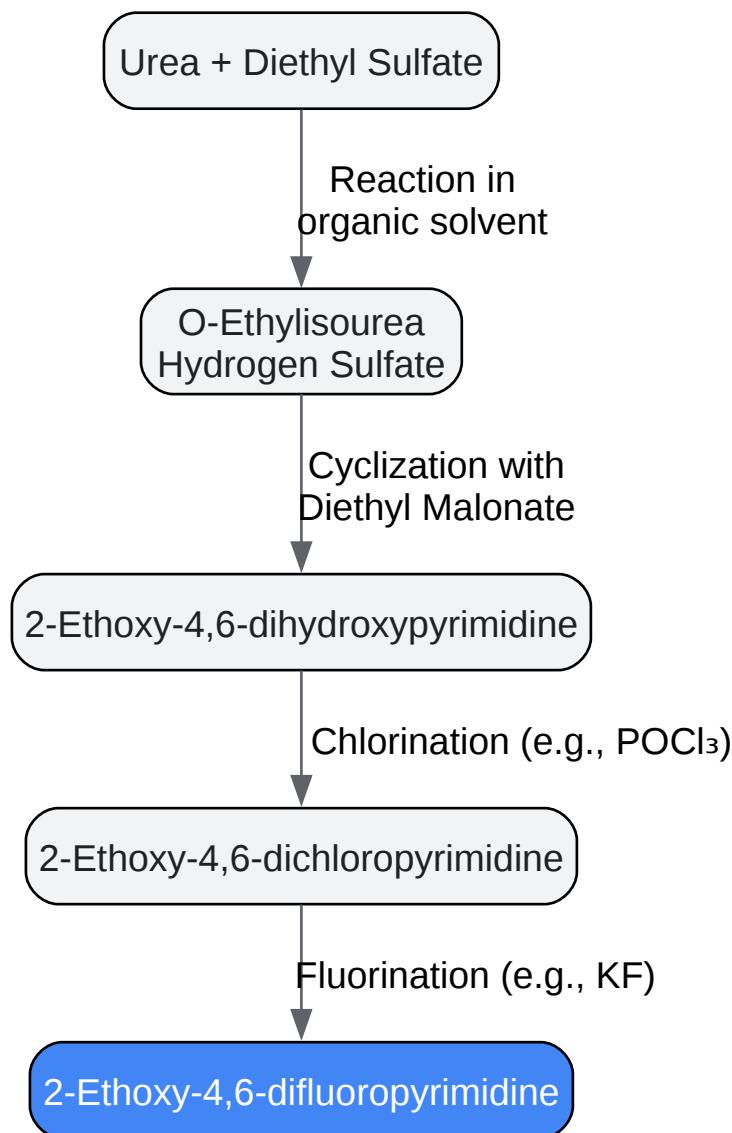
Identifier	Value
CAS Number	166524-65-8 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₆ F ₂ N ₂ O [1] [3] [4] [5]
Molecular Weight	160.12 g/mol [2] [4] [6]
IUPAC Name	2-ethoxy-4,6-difluoropyrimidine [6]
InChI	InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 [6]
InChIKey	SGVUAJWRAOSPNC-UHFFFAOYSA-N [2] [6]
Canonical SMILES	CCOC1=NC(=CC(=N1)F)F [4] [6]
Synonyms	Pyrimidine, 2-ethoxy-4,6-difluoro- (9CI) [1] [4]

Physical and Chemical Properties

The physical and chemical properties of **2-Ethoxy-4,6-difluoropyrimidine** are essential for its handling, storage, and application in synthesis. It is described as a white crystalline solid.[\[3\]](#) The following table outlines its key properties, noting that many are predicted values.

Property	Value	Source
Melting Point	~70-75 °C	Experimental[3]
Boiling Point	207.5 ± 43.0 °C	Predicted[3][7]
Density	1.282 ± 0.06 g/cm³	Predicted[3][7]
Flash Point	79.286 °C	Predicted[1][3]
Vapor Pressure	0.323 mmHg at 25°C	Predicted[1][3]
Refractive Index	1.453	Predicted[1][3]
Solubility	Insoluble in water; Soluble in ethanol and carbon disulfide.	Experimental[3] [3]
pKa	-5.14 ± 0.30	Predicted[1][7]

Spectroscopic Data


Spectroscopic analysis is fundamental for the structural confirmation of **2-Ethoxy-4,6-difluoropyrimidine**.

Spectroscopic Data	Details
¹ H NMR	The spectrum shows characteristic signals for the ethyl protons: a triplet for the methyl (CH_3) group around δ 1.3 - 1.5 ppm and a quartet for the methylene (OCH_2) group around δ 4.3 - 4.6 ppm, with a coupling constant (J) of approximately 7.1 Hz. A multiplet for the pyrimidine ring proton (C-H) is expected in the range of δ 6.5 - 7.5 ppm.[2]
¹³ C NMR	Approximate chemical shifts are: ~165 ppm (C=N at C2), ~160 ppm (doublet for C-F at C4, C6), ~100 ppm (C-H at C5), ~65 ppm (OCH_2), and ~14 ppm (CH_3).[2]
Mass Spectrometry	Mass spectrometry is used to confirm the molecular weight of the compound.[2]

Synthesis and Reactivity

Synthetic Pathway

The industrial synthesis of **2-Ethoxy-4,6-difluoropyrimidine** is a multi-step process that typically starts from urea.[2][8] The general pathway involves the formation of an O-ethylisourea salt, cyclization to form a dihydroxy pyrimidine intermediate, followed by chlorination and finally fluorination to yield the target compound.[2][8]

[Click to download full resolution via product page](#)

General synthetic workflow for 2-Ethoxy-4,6-difluoropyrimidine.

Experimental Protocols

The following protocols are based on established synthetic methods.[8]

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II) This precursor can be synthesized via the cyclization of an O-ethylisourea salt with a malonic acid ester.[2][9] One optimized method involves the dropwise addition of a sodium methoxide solution to a mixture of O-ethylisourea hydrogen sulfate and dimethyl malonate in anhydrous methanol at low temperatures (-7°C to 0°C), followed by reaction at 25°C.[2] The resulting pyrimidine salt is

then acidified with an acid like hydrochloric or acetic acid to yield the neutral dihydroxy compound.[2][9]

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III)

- Dissolve 157 g (1 mol) of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane in a 1000 mL reaction flask.
- Slowly add 340 g (2.2 mol) of phosphorus oxychloride (POCl_3) to the solution.
- While stirring, add 205 g (2 mol) of triethylamine, ensuring the reaction temperature does not exceed 50°C.
- After the addition is complete, heat the mixture to 85°C and maintain for 3 hours. Monitor the reaction by sampling until the starting material is $\leq 0.5\%$.
- Cool the reaction to room temperature and slowly add ice water, then stir for 30 minutes.
- Separate the layers. Wash the organic phase with brine, dry it, and obtain the product via fractionation. A typical yield is around 90.7%. [8]

Step 3: Synthesis of **2-Ethoxy-4,6-difluoropyrimidine** (Final Product)

- In a 1000 mL reaction flask, add 400 mL of sulfolane and 147.2 g (2.5 mol) of anhydrous potassium fluoride. Heat to 200°C and stir for 1 hour.
- Cool the mixture to 80°C and add 194.5 g (1 mol) of 2-ethoxy-4,6-dichloropyrimidine.
- Heat the reaction to 160°C and stir for 3 hours. Monitor the reaction until the starting material is $\leq 0.5\%$.
- Distill the product under reduced pressure and re-fractionate to obtain the final product. A typical yield is around 82.7%. The product appears as white crystals upon cooling. [8]

Reactivity

The core utility of **2-Ethoxy-4,6-difluoropyrimidine** lies in its reactivity towards nucleophiles. The electron-deficient nature of the pyrimidine ring, amplified by the two highly electronegative

fluorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).^[2] This allows for the sequential and regioselective replacement of the fluorine atoms with various nucleophiles, making it a valuable synthon in combinatorial chemistry and drug discovery.^{[2][10]}

Applications

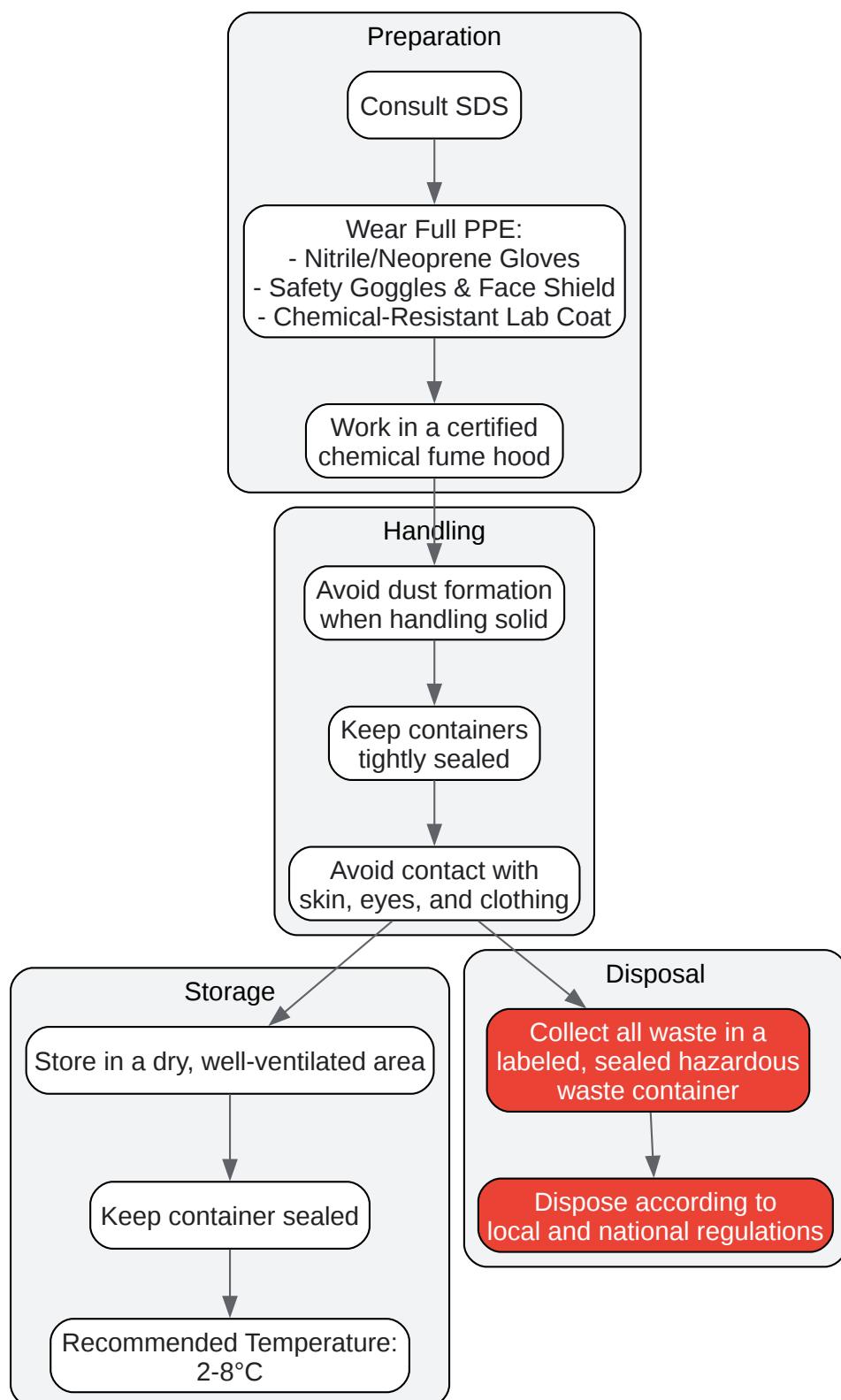
2-Ethoxy-4,6-difluoropyrimidine is a high-value intermediate with applications in two primary sectors:

- Pharmaceutical Industry: It serves as a key intermediate for synthesizing a variety of pharmaceutical compounds.^[1] Its structure is a foundational component in the development of novel antiviral and anticancer drugs.^[1] The pyrimidine core is a well-known scaffold in biologically active molecules, and the fluorine atoms can enhance metabolic stability and binding affinity.^[11]
- Agricultural Industry: In agriculture, it is used in the creation of modern pesticides and herbicides.^[1] Specifically, it is a critical intermediate for synthesizing triazolopyrimidine sulfonamide herbicides.^[8]

Safety and Handling

2-Ethoxy-4,6-difluoropyrimidine is classified as a toxic and hazardous compound.^{[3][6]} Strict adherence to safety protocols is mandatory.

Hazard Classification


According to aggregated GHS data, this compound is classified with the following hazards:

- Acute Toxicity, Oral (Category 3): Toxic if swallowed.^[6]
- Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.^[6]
- Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.^[6]
- Skin Sensitization (Category 1): May cause an allergic skin reaction.^[6]
- Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.^[6]

- Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[6]

Safe Handling Protocol

A systematic approach is required for handling this chemical safely.

[Click to download full resolution via product page](#)*Workflow for the safe handling of 2-Ethoxy-4,6-difluoropyrimidine.*

- Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][12]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat or chemical-resistant suit.[12][13]
- Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[12]
- Storage: Store in a dry, sealed container in a cool (2-8°C), well-ventilated place away from incompatible materials like oxidants and acids.[3][4][12]
- First Aid:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[12]
 - Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Computational Data

Computational chemistry provides further insight into the molecule's properties relevant to drug design and reactivity.

Property	Value
Topological Polar Surface Area (TPSA)	35.01 Å ² [4]
LogP	1.1535[4]
Hydrogen Bond Acceptors	3[4]
Hydrogen Bond Donors	0[4]
Rotatable Bonds	2[4]

Conclusion

2-Ethoxy-4,6-difluoropyrimidine is a fundamentally important building block for chemical synthesis. Its well-defined reactivity, particularly in SNAr reactions, provides a reliable platform for the development of novel compounds in the pharmaceutical and agricultural sectors. While its utility is significant, the compound's hazardous nature necessitates strict adherence to safety protocols during handling, storage, and disposal. The detailed physical, chemical, and spectroscopic data, along with established synthetic protocols, provide a solid foundation for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. [2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO \[benchchem.com\]](http://2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com])
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. chemwhat.com [chemwhat.com]
- 6. [2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](http://2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov])
- 7. [2-ETHOXY-4,6-DIFLUOROPYRIMIDINE CAS#: 166524-65-8 \[m.chemicalbook.com\]](http://2-ETHOXY-4,6-DIFLUOROPYRIMIDINE CAS#: 166524-65-8 [m.chemicalbook.com])
- 8. [CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents \[patents.google.com\]](http://CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com])
- 9. [US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents \[patents.google.com\]](http://US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com])
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. angenechemical.com [angenechemical.com]

- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Ethoxy-4,6-difluoropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062712#physical-and-chemical-properties-of-2-ethoxy-4-6-difluoropyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com